molecular formula C10H14N2O2 B120340 N-Hydroxy-4-propoxy-benzamidine CAS No. 145259-49-0

N-Hydroxy-4-propoxy-benzamidine

Cat. No.: B120340
CAS No.: 145259-49-0
M. Wt: 194.23 g/mol
InChI Key: OOCDAYWHISVQPO-UHFFFAOYSA-N
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Description

N-Hydroxy-4-propoxy-benzamidine is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of an amidine group, a hydroxyl group, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-propoxy-benzamidine typically involves the reaction of 4-propoxy-benzonitrile with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the conversion of the nitrile group to the amidine group. The general reaction scheme is as follows:

    Starting Material: 4-propoxy-benzonitrile

    Reagent: Hydroxylamine hydrochloride

    Conditions: Acidic medium (e.g., hydrochloric acid), elevated temperature

The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired amidine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-propoxy-benzamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amidine group can be reduced to form an amine.

    Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as alkoxides or halides.

Major Products Formed

    Oxidation: Formation of 4-propoxy-benzamide.

    Reduction: Formation of N-hydroxy-4-propoxy-benzylamine.

    Substitution: Formation of various substituted benzamidines depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-4-propoxy-benzamidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes, such as serine proteases, which are involved in various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    Pentamidine: An aromatic diamidine compound used as an antiprotozoal agent.

    Benzamidine: A simpler amidine compound used as a protease inhibitor.

Uniqueness

N-Hydroxy-4-propoxy-benzamidine is unique due to the presence of the hydroxyl and propoxy groups, which enhance its binding affinity and specificity for certain enzymes compared to simpler amidine compounds. This makes it a valuable tool in medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name

N'-hydroxy-4-propoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCDAYWHISVQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383309
Record name N-Hydroxy-4-propoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145259-49-0
Record name N-Hydroxy-4-propoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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